![molecular formula C10H9N3OS B1267508 4-amino-N-(1,3-thiazol-2-yl)benzamide CAS No. 247225-81-6](/img/structure/B1267508.png)
4-amino-N-(1,3-thiazol-2-yl)benzamide
Overview
Description
4-amino-N-(1,3-thiazol-2-yl)benzamide is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .
Synthesis Analysis
The synthesis of compounds similar to 4-amino-N-(1,3-thiazol-2-yl)benzamide has been reported in the literature. For instance, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were designed and synthesized to serve as EGFR/HER-2 dual-target inhibitors . Another study reported the synthesis of a nickel complex of a similar compound, 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide .Molecular Structure Analysis
The molecular structure of 4-amino-N-(1,3-thiazol-2-yl)benzamide can be analyzed using various techniques such as IR spectroscopy and DFT/B3LYP calculations . The optimized geometry of the complex can be derived from these calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-amino-N-(1,3-thiazol-2-yl)benzamide can be inferred from similar compounds. For instance, a similar compound, 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide, has an average mass of 334.417 Da and a monoisotopic mass of 334.055817 Da .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 4-amino-N-(1,3-thiazol-2-yl)benzamide, have been found to exhibit antimicrobial properties . They have been used in the development of various drugs, including sulfathiazole, which is a short-acting sulfa drug .
Antiretroviral Activity
Thiazole-based compounds have been used in the development of antiretroviral drugs. For example, Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Thiazole derivatives have shown potent antifungal activity against Candida albicans and Candida glabrata . Abafungin is an example of an antifungal drug that contains a thiazole ring .
Anticancer Activity
Thiazole-based compounds have been used in the development of anticancer drugs. Tiazofurin is an example of a cancer treatment drug that contains a thiazole ring .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been found to have anti-Alzheimer activity, making them a promising area of research for the development of new treatments .
Antihypertensive Activity
Thiazole derivatives have been found to have antihypertensive activity, making them useful in the treatment of high blood pressure .
Antioxidant Activity
Some thiazole-based compounds have been found to exhibit potent antioxidant activity . This makes them potentially useful in the prevention and treatment of diseases caused by oxidative stress .
Hepatoprotective Activity
Thiazole derivatives have been found to have hepatoprotective activities, which means they can help protect the liver from damage .
Future Directions
The future directions for the study of 4-amino-N-(1,3-thiazol-2-yl)benzamide could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications in pharmaceuticals could be investigated. For instance, the development of novel therapeutic agents for a variety of pathological conditions could be a potential future direction .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of 4-amino-N-(1,3-thiazol-2-yl)benzamide.
Result of Action
Some thiazole derivatives have been found to induce cell apoptosis .
Action Environment
The corrosion inhibition effect of this compound on copper in acidic solutions has been studied , suggesting that the compound’s action may be influenced by the chemical environment.
properties
IUPAC Name |
4-amino-N-(1,3-thiazol-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSMNBJMZQGXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813906 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-amino-N-(1,3-thiazol-2-yl)benzamide |
Synthesis routes and methods
Procedure details
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